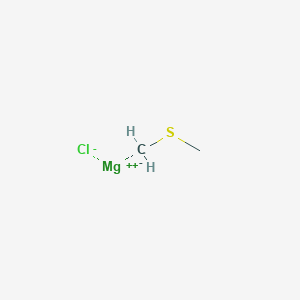

(Chloromagnesio)(methylsulfanyl)methane

Beschreibung

(Chloromagnesio)(methylsulfanyl)methane is an organomagnesium compound with the IUPAC name reflecting its structure: a methane core substituted with a methylsulfanyl (–SCH₃) group and a chloromagnesio (–MgCl) moiety. Its molecular formula is inferred as C₂H₆S·MgCl, with an approximate molecular weight of 121.87 g/mol (calculated from atomic masses: Mg = 24.3, Cl = 35.5, C = 12, H = 1, S = 32.07). Structurally, it resembles a hybrid between a Grignard reagent (RMgX) and a thioether (R–S–R'), combining the reactivity of organomagnesium compounds with the stability of sulfur-containing groups.

This compound is hypothesized to exhibit high reactivity typical of Grignard reagents, enabling nucleophilic addition reactions in organic synthesis. However, the presence of the methylsulfanyl group may moderate its reactivity compared to simpler organomagnesium halides like methylmagnesium chloride (CH₃MgCl). Analytical methods such as GC×GC-TOFMS and GC-MS (as applied to related sulfur volatiles in ) could be employed to characterize its volatile properties and stability.

Eigenschaften

Molekularformel |

C2H5ClMgS |

|---|---|

Molekulargewicht |

120.89 g/mol |

IUPAC-Name |

magnesium;methanidylsulfanylmethane;chloride |

InChI |

InChI=1S/C2H5S.ClH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

URRDXICCLBNSPY-UHFFFAOYSA-M |

Kanonische SMILES |

CS[CH2-].[Mg+2].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromagnesio)(methylsulfanyl)methane typically involves the reaction of methylsulfanyl methane with a suitable magnesium reagent. One common method is the reaction of methylsulfanyl methane with magnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of (Chloromagnesio)(methylsulfanyl)methane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(Chloromagnesio)(methylsulfanyl)methane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to simpler organomagnesium species.

Substitution: The chloromagnesio group can be substituted with other nucleophiles, leading to the formation of new organomagnesium compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler organomagnesium compounds.

Substitution: New organomagnesium compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (Chloromagnesio)(methylsulfanyl)methane is used as a reagent for the introduction of methylsulfanyl groups into organic molecules. It is also employed in the preparation of various organomagnesium compounds that serve as intermediates in complex synthetic pathways.

Biology

The compound has potential applications in biological research, particularly in the study of sulfur-containing biomolecules. It can be used to modify proteins and peptides, providing insights into the role of sulfur in biological systems.

Medicine

In medicinal chemistry, (Chloromagnesio)(methylsulfanyl)methane is explored for its potential to create novel drug candidates. Its ability to introduce methylsulfanyl groups into drug molecules can enhance their pharmacological properties.

Industry

In industrial chemistry, the compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of advanced materials with unique properties.

Wirkmechanismus

The mechanism by which (Chloromagnesio)(methylsulfanyl)methane exerts its effects involves the interaction of the chloromagnesio group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. The methylsulfanyl group can also participate in redox reactions, influencing the overall reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Dimethyl Sulfide [(Methylsulfanyl)methane]

- Molecular Formula : C₂H₆S

- Molecular Weight : 62.13 g/mol

- Key Properties : A volatile thioether with a low boiling point (37°C), naturally produced by microbes and fungi (). It is a key aroma compound in truffles and other biological systems.

- Reactivity : Stable under ambient conditions but undergoes oxidation to dimethyl sulfoxide (DMSO) or dimethyl sulfone.

- Applications : Used in flavor industries and as a marker in GC×GC-TOFMS analyses of biological samples ().

Bis(methylsulfanyl)methane

- Molecular Formula : C₃H₈S₂

- Molecular Weight : 108.22 g/mol

- Key Properties : A disubstituted methane with two methylsulfanyl groups. Identified as a marker compound in Tuber magnatum truffles using GC×GC-TOFMS and statistical analysis ().

- Reactivity: Less reactive than organomagnesium compounds due to the absence of a metal center.

- Applications : Used in ecological studies to differentiate truffle species ().

Methylmagnesium Chloride (CH₃MgCl)

- Molecular Formula : CH₃MgCl

- Molecular Weight : 74.80 g/mol

- Key Properties : A classic Grignard reagent with high nucleophilic reactivity. Soluble in ethers and used extensively in forming carbon-carbon bonds.

- Reactivity : Reacts vigorously with electrophiles (e.g., carbonyl compounds) but sensitive to moisture and oxygen.

- Applications : Fundamental in synthetic organic chemistry for alcohol and hydrocarbon synthesis.

Dimethyl Sulfone (Methyl Sulfonyl Methane)

- Molecular Formula : C₂H₆O₂S

- Molecular Weight : 94.13 g/mol

- Key Properties : A stable sulfone with high water solubility. Used in pharmaceuticals and as a high-temperature solvent ().

- Reactivity : Chemically inert under standard conditions, resistant to oxidation.

- Applications : Industrial solvent, dietary supplement, and gas chromatography stationary phase ().

Data Table: Comparative Analysis of Key Compounds

Research Findings and Analytical Methods

- GC×GC-TOFMS : Applied to bis(methylsulfanyl)methane in truffle studies, this method offers high-resolution separation and identification of sulfur volatiles. Similar approaches could resolve (chloromagnesio)(methylsulfanyl)methane’s fragmentation patterns and stability .

- Stable Isotope Labeling : Used for quantitative GC-MS analysis of methylsulfanyl derivatives (). Isotopologues (e.g., deuterated standards) would enhance accuracy in quantifying the target compound.

- Thermal Stability : The compound’s decomposition profile could be studied using the temperature-programmed methods described in , which detailed gradients up to 280°C for sulfur-containing analytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.